5-(p-Hydroxyphenoxy)pyrimidine

Medicinal chemistry Molecular recognition QSAR modeling

5-(p-Hydroxyphenoxy)pyrimidine (IUPAC: 4-pyrimidin-5-yloxyphenol; molecular formula C₁₀H₈N₂O₂; MW 188.18 g/mol) is a 5-substituted pyrimidine ether that bridges a pyrimidine ring to a p-hydroxyphenyl moiety through a phenoxy linkage at the pyrimidine 5-position. This compound serves as a privileged building block in medicinal chemistry, particularly as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8675430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Hydroxyphenoxy)pyrimidine
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CN=CN=C2
InChIInChI=1S/C10H8N2O2/c13-8-1-3-9(4-2-8)14-10-5-11-7-12-6-10/h1-7,13H
InChIKeyKXMYLQWJJUTAPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Hydroxyphenoxy)pyrimidine: Procurement-Grade Overview for Medicinal Chemistry and Nucleoside Intermediate Sourcing


5-(p-Hydroxyphenoxy)pyrimidine (IUPAC: 4-pyrimidin-5-yloxyphenol; molecular formula C₁₀H₈N₂O₂; MW 188.18 g/mol) is a 5-substituted pyrimidine ether that bridges a pyrimidine ring to a p-hydroxyphenyl moiety through a phenoxy linkage at the pyrimidine 5-position [1]. This compound serves as a privileged building block in medicinal chemistry, particularly as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside analogs [2]. The p-hydroxy group on the phenoxy substituent introduces a hydrogen-bond donor that is absent in the unsubstituted 5-phenoxypyrimidine (MW 172.18 g/mol; zero H-bond donors), imparting distinct physicochemical properties and enabling further derivatization through etherification, esterification, or conjugation reactions . Within the broader phenoxypyrimidine class recognized for p38 kinase inhibition (IC₅₀ range 6.0–650 nM) and LCK/FMS dual inhibition, this scaffold serves as a precursor for generating focused compound libraries [3][4].

Why 5-(p-Hydroxyphenoxy)pyrimidine Cannot Be Replaced by Unsubstituted 5-Phenoxypyrimidine or Regioisomeric Analogs in Target Synthesis


Generic substitution among phenoxypyrimidine analogs fails because the p-hydroxy substituent on the phenoxy ring is a structurally decisive feature governing both downstream synthetic versatility and target-binding interactions. 5-Phenoxypyrimidine (CAS 430439-81-9) lacks any hydrogen-bond donor (HBD = 0), whereas 5-(p-hydroxyphenoxy)pyrimidine contributes one H-bond donor via the phenolic –OH, doubling its capacity for hydrogen-bond-directed molecular recognition—a property shown by QSAR models to be a statistically significant determinant of p38 kinase inhibitory potency within the phenoxypyrimidine class [1]. The regioisomer 4-hydroxy-5-phenoxy pyrimidine places the hydroxyl on the pyrimidine ring rather than the phenoxy appendage, altering the tautomeric equilibrium and nucleophilic substitution reactivity profile [2]. Furthermore, 5-(4-hydroxyphenyl)pyrimidine (CAS 69491-51-6)—a direct C–C linked analog with MW 172.18 g/mol—eliminates the ether oxygen entirely, removing a key rotatable bond (2 vs. 2 in the target compound) but more importantly abolishing the electron-donating conjugation of the phenoxy oxygen that modulates pyrimidine ring electronics . These structural distinctions manifest in differential regioselectivity during nucleoside core construction, as confirmed by patent data establishing 5-(p-hydroxyphenoxy)pyrimidine as a specific intermediate for 5-substituted pyrimidine carbocyclic nucleosides [3].

Quantitative Differential Evidence: 5-(p-Hydroxyphenoxy)pyrimidine vs. Closest Structural Analogs and In-Class Alternatives


Hydrogen-Bond Donor Capacity: 5-(p-Hydroxyphenoxy)pyrimidine vs. 5-Phenoxypyrimidine

5-(p-Hydroxyphenoxy)pyrimidine possesses one hydrogen-bond donor (phenolic –OH), whereas the closest unsubstituted analog 5-phenoxypyrimidine (CAS 430439-81-9) has zero H-bond donors (HBD = 0) . This difference is functionally significant within the phenoxypyrimidine class: a QSAR study of phenoxypyrimidine p38 kinase inhibitors using GA-PLS modeling demonstrated that hydrogen-bonding properties are among the statistically significant structural determinants of pIC₅₀, with the model explaining 98% of variance in inhibitory activity data (R² = 0.98 for training set) [1]. The addition of a single H-bond donor through the p-hydroxy group thus provides a quantifiable molecular recognition advantage when this scaffold is elaborated into kinase-targeting libraries.

Medicinal chemistry Molecular recognition QSAR modeling

Positional Selectivity in Nucleoside Intermediate Synthesis: 5-(p-Hydroxyphenoxy)pyrimidine vs. 4-Hydroxy-5-phenoxy Pyrimidine Regioisomer

5-(p-Hydroxyphenoxy)pyrimidine places the phenoxy linkage at the pyrimidine 5-position with the hydroxyl on the para position of the phenoxy ring, a regiochemical arrangement specifically required for constructing 5-substituted pyrimidine carbocyclic nucleosides. The regioisomer 4-hydroxy-5-phenoxy pyrimidine (same MW 188.18 g/mol) places the hydroxyl directly on the pyrimidine ring at the 4-position, which alters the tautomeric equilibrium (lactam–lactim tautomerism possible for 4-hydroxypyrimidines) and fundamentally changes the nucleophilic substitution reactivity at the pyrimidine ring [1]. The 5-substituted pyrimidine patent (Semantic Scholar Author 2074745382) explicitly identifies 5-(p-hydroxyphenoxy)pyrimidine as the intermediate for novel 5-substituted pyrimidine carbocyclic nucleoside medicines, noting advantages of simple and safe operational process, mild reaction conditions, and convenience for industrial production [2]. A preparative-scale synthesis route from US Patent US8835472B2 demonstrates the compound is produced via microwave-assisted Cs₂CO₃-mediated coupling of 4-(benzyloxy)phenol with 5-bromo-pyrimidine in DMF at 120 °C for 6 h, followed by debenzylation [3].

Nucleoside synthesis Regioselectivity Process chemistry

Class-Level Kinase Inhibition Potential: Phenoxypyrimidine Scaffold Benchmarking Against Non-Phenoxy 5-Substituted Pyrimidines

The phenoxypyrimidine scaffold class—to which 5-(p-hydroxyphenoxy)pyrimidine belongs as the core building block—has demonstrated validated kinase inhibitory activity across multiple targets. Specifically, elaborated phenoxypyrimidine derivatives show p38α IC₅₀ values ranging from 6.0 to 650 nM across a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles, with potency statistically correlated to the electron-donating strength of substituents [1]. In a separate study, 12 of 30 novel phenoxypyrimidine-based LCK/FMS inhibitors exhibited nanomolar IC₅₀ values, with compound 7g achieving an IC₅₀ of 4.6 nM against FMS kinase and demonstrating selective dual LCK/FMS inhibition with anti-inflammatory efficacy in RAW 264.7 macrophages [2]. In contrast, 5-substituted pyrimidines lacking the phenoxy ether linkage (e.g., 5-methyl or 5-halo pyrimidines evaluated for aromatase inhibition) showed substantially weaker potency, with fenarimol (a 5-substituted pyrimidine without phenoxy) yielding an aromatase IC₅₀ of only 4.1 µM [3]. This class-level evidence indicates that the phenoxy ether motif at the pyrimidine 5-position—which 5-(p-hydroxyphenoxy)pyrimidine provides as a building block—is a critical pharmacophoric element for achieving nanomolar kinase inhibition.

Kinase inhibition p38 MAPK LCK/FMS dual inhibition Scaffold comparison

Synthetic Accessibility and Derivatization Potential: Microwave-Assisted Coupling Efficiency vs. Conventional Thermal Methods

The synthesis of 5-(p-hydroxyphenoxy)pyrimidine proceeds via a microwave-assisted Ullmann-type etherification between 4-(benzyloxy)phenol (1.00 g, 4.99 mmol) and 5-bromo-pyrimidine (794 mg, 4.99 mmol) using Cs₂CO₃ (3.25 g, 9.99 mmol) in DMF at 120 °C for 6 h, as disclosed in US Patent US8835472B2 [1]. This microwave-assisted protocol represents a reproducible, scalable route with a defined stoichiometry (1:1 substrate ratio, 2 equiv. Cs₂CO₃). The p-hydroxy group generated upon debenzylation serves as a versatile handle for subsequent diversification: it can undergo nucleophilic substitution, esterification, or etherification to attach pharmacophoric elements such as alkyl chains, carbamate prodrug moieties, or PEG linkers. By contrast, 5-phenoxypyrimidine lacks this derivatizable hydroxyl, limiting its utility to electrophilic aromatic substitution chemistry on the phenyl ring, which requires harsher conditions and offers less predictable regiochemical outcomes . The compound's physical properties—melting point approximately 150–160 °C (non-excluded source estimate), solubility in polar organic solvents (ethanol, DMSO), and cLogP ~1.3 [2]—further support its handling in standard medicinal chemistry workflows.

Synthetic methodology Microwave-assisted synthesis Building block derivatization

Validated Application Scenarios for 5-(p-Hydroxyphenoxy)pyrimidine Based on Quantitative Differential Evidence


Medicinal Chemistry: Kinase-Focused Fragment and Lead-Like Library Synthesis

5-(p-Hydroxyphenoxy)pyrimidine serves as an optimal entry point for synthesizing phenoxypyrimidine-based kinase inhibitor libraries. The phenoxypyrimidine scaffold class has demonstrated validated p38α inhibition (IC₅₀ range 6.0–650 nM) and LCK/FMS dual inhibition (best IC₅₀ = 4.6 nM for elaborated derivative 7g) [1][2]. The p-hydroxy group provides a single, unambiguous derivatization handle for parallel O-alkylation or O-acylation to generate diverse analogs in one synthetic step—an advantage over 5-phenoxypyrimidine, which lacks any hydroxyl handle and would require multi-step de novo synthesis for each phenyl modification [3]. The QSAR model for this class confirms that hydrogen-bonding and electronic properties of substituents are statistically significant activity determinants (R² = 0.98), making the H-bond donor capacity of the p-OH group a mechanistically relevant feature for hit identification .

Nucleoside Drug Intermediate: 5-Substituted Carbocyclic Nucleoside Synthesis

As disclosed in patent literature, 5-(p-hydroxyphenoxy)pyrimidine is specifically claimed as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound's regiochemistry—with the phenoxy ether linkage precisely at the pyrimidine 5-position—is structurally essential for constructing the nucleoside core. The synthesis features a mild, industrially scalable microwave-assisted protocol (Cs₂CO₃, DMF, 120 °C, 6 h) from commercially available 5-bromo-pyrimidine and 4-(benzyloxy)phenol [2]. Using the incorrect regioisomer (e.g., 4-hydroxy-5-phenoxy pyrimidine) would redirect the synthetic pathway entirely, while 5-(4-hydroxyphenyl)pyrimidine (the direct C–C linked analog) lacks the ether oxygen that electronically modulates the pyrimidine ring for subsequent nucleoside coupling reactions [3].

Agrochemical Intermediate: Protoporphyrinogen IX Oxidase (PPO) Inhibitor Herbicide Development

5-Position phenoxy-substituted pyrimidines have been evaluated as protoporphyrinogen IX oxidase (protox) inhibitors, a validated herbicidal target. Research demonstrates that 5-phenoxypyrimidine derivatives with substituted phenyl groups exhibit herbicidal activity comparable to highly functionalized phenyl-containing protox inhibitors, producing obvious necrotic symptoms in treated plants [1]. The p-hydroxy group on 5-(p-hydroxyphenoxy)pyrimidine offers an advantage over unsubstituted 5-phenoxypyrimidine by enabling prodrug conjugation (e.g., esterification to modulate leaf cuticle penetration) or further functionalization to optimize crop selectivity—a key requirement for commercial herbicide development [2]. Patents covering substituted pyrimidinyloxybenzene compounds as herbicides (e.g., CN patent families) provide precedence for this scaffold in agrochemical research [3].

Biochemical Probe Development: Hydrogen-Bond-Directed Target Engagement Studies

The single H-bond donor contributed by the p-hydroxy group of 5-(p-hydroxyphenoxy)pyrimidine (HBD = 1 vs. HBD = 0 for 5-phenoxypyrimidine) provides a quantifiable molecular recognition feature for biochemical probe design. In QSAR-validated phenoxypyrimidine p38 inhibitor models, hydrogen bonding is a statistically significant contributor to binding affinity (GA-PLS model R² = 0.98, Q² = 0.87) [1]. Researchers can exploit this H-bond donor for: (i) structure-activity relationship (SAR) studies comparing matched molecular pairs (with/without the p-OH group) to deconvolute hydrogen-bonding contributions to target affinity; (ii) affinity chromatography probe construction by conjugating the p-OH group to a linker without ablating the pyrimidine pharmacophore; and (iii) biophysical binding assays (SPR, ITC) where the hydroxyl contributes to enthalpically favorable binding thermodynamics [2].

Quote Request

Request a Quote for 5-(p-Hydroxyphenoxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.